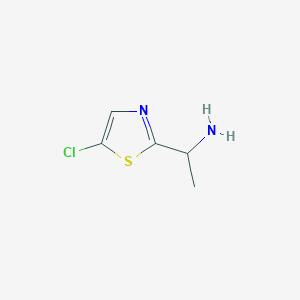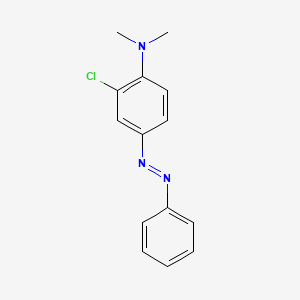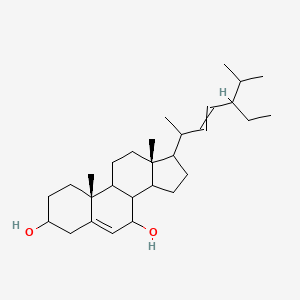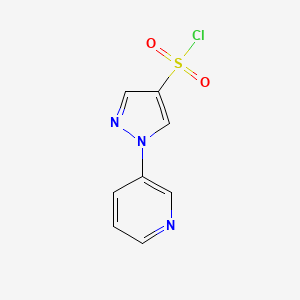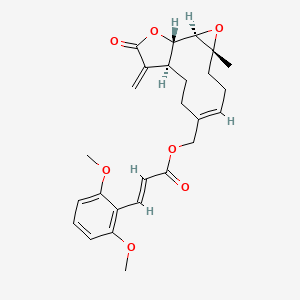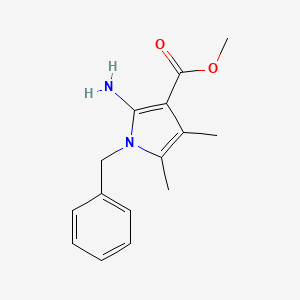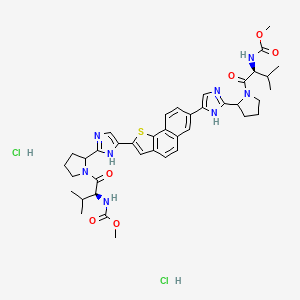
(Z)-23-Coumaroylhederagenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-23-Coumaroylhederagenin is a naturally occurring compound found in various plant species. It belongs to the class of saponins, which are glycosides with a distinctive foaming characteristic. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-23-Coumaroylhederagenin typically involves the esterification of hederagenin with coumaric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve extraction from plant sources rich in saponins, followed by chemical modification to obtain the specific compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to purify the compound on a large scale.
化学反应分析
Types of Reactions
(Z)-23-Coumaroylhederagenin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
(Z)-23-Coumaroylhederagenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study saponin chemistry and its interactions with other molecules.
Biology: The compound is investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is explored for its use in cosmetics and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of (Z)-23-Coumaroylhederagenin involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound also exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
Hederagenin: The parent compound of (Z)-23-Coumaroylhederagenin, known for its anti-inflammatory and anticancer properties.
Coumaric Acid: A phenolic acid with antioxidant and anti-inflammatory activities.
Other Saponins: Compounds like glycyrrhizin and ginsenosides, which share similar bioactive properties.
Uniqueness
This compound is unique due to its specific ester linkage between hederagenin and coumaric acid, which imparts distinct chemical and biological properties. Its combination of saponin and phenolic structures contributes to its diverse range of activities, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
10-hydroxy-9-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)19-21-39(33(43)44)22-20-37(5)27(28(39)23-34)12-13-30-35(3)17-16-31(41)36(4,29(35)15-18-38(30,37)6)24-45-32(42)14-9-25-7-10-26(40)11-8-25/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFPLZLTXJYXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
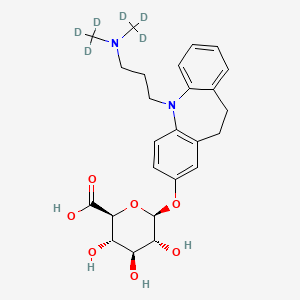

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
